molecular formula C17H21N3O2 B2523109 N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide CAS No. 1049532-50-4

N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide

Cat. No.: B2523109
CAS No.: 1049532-50-4
M. Wt: 299.374
InChI Key: HTRNSSMBIAFSPE-UHFFFAOYSA-N
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Description

N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide is a useful research compound. Its molecular formula is C17H21N3O2 and its molecular weight is 299.374. The purity is usually 95%.
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Scientific Research Applications

Metabolism and Disposition Studies

Studies have utilized 19F-nuclear magnetic resonance (NMR) spectroscopy to support drug discovery programs by investigating the metabolism and disposition of potent inhibitors, including compounds similar to the one of interest. For example, research on HIV integrase inhibitors highlighted the use of 19F-NMR to understand the metabolic fate and excretion balance in rats and dogs, emphasizing the role of metabolism in drug elimination processes (Monteagudo et al., 2007).

Cytotoxicity and Anticancer Activity

The synthesis and characterization of new derivatives have shown cytotoxic activities against various cancer cell lines, demonstrating the potential of related compounds in anticancer research. For instance, the synthesis of new 5-Aminopyrazole and Pyrazolo[1,5-a]pyrimidine derivatives revealed in vitro cytotoxic activity against Ehrlich Ascites Carcinoma (EAC) cells (Hassan et al., 2014).

Antimicrobial and Antibacterial Evaluation

Compounds structurally related to N,N-diethyl-1-(4-methylbenzyl)-6-oxo-1,6-dihydropyridazine-3-carboxamide have been synthesized and tested for their antimicrobial properties. Research on 3-Substituted N-Benzylpyrazine-2-carboxamide derivatives, for example, demonstrated significant activity against Mycobacterium tuberculosis, as well as antibacterial activity against Staphylococcus aureus and Staphylococcus epidermidis, without significant cytotoxicity (Semelková et al., 2017).

Inhibition Studies

Investigations into the inhibition of specific enzymes by derivatives similar to the compound of interest have been significant for understanding their potential therapeutic applications. For example, the inhibition of decarboxylase of aromatic amino acids by specific inhibitors has provided insights into the mechanisms of action and potential therapeutic uses of these compounds (Burkard et al., 1964).

Properties

IUPAC Name

N,N-diethyl-1-[(4-methylphenyl)methyl]-6-oxopyridazine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N3O2/c1-4-19(5-2)17(22)15-10-11-16(21)20(18-15)12-14-8-6-13(3)7-9-14/h6-11H,4-5,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTRNSSMBIAFSPE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=NN(C(=O)C=C1)CC2=CC=C(C=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.